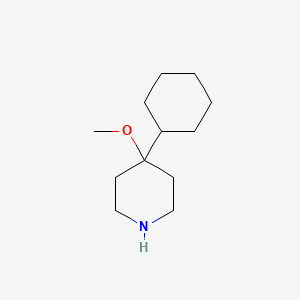

4-Cyclohexyl-4-methoxypiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

4-cyclohexyl-4-methoxypiperidine |

InChI |

InChI=1S/C12H23NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h11,13H,2-10H2,1H3 |

InChI Key |

CCHOGYYJCAJSDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCNCC1)C2CCCCC2 |

Origin of Product |

United States |

Advanced Mechanistic Studies and Chemical Transformations of 4 Cyclohexyl 4 Methoxypiperidine Analogues

Elucidation of Reaction Pathways in Piperidine (B6355638) Derivatization

The synthesis and modification of piperidine rings, fundamental scaffolds in medicinal chemistry, are guided by a deep understanding of their reaction pathways. nih.govresearchgate.net The derivatization of piperidines, including analogues of 4-Cyclohexyl-4-methoxypiperidine, often involves the strategic formation and reaction of key intermediates, skeletal rearrangements, and carefully controlled addition reactions. nih.govresearchgate.net

N-acyliminium ions are highly reactive and versatile electrophilic intermediates crucial for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of piperidine scaffolds. nih.govresearchgate.net These intermediates are typically generated in situ from stable precursors. Common methods for their formation include the reduction of lactams, chemical oxidation of carbamates, or acid-mediated condensation of amides with aldehydes. nih.govusm.edu

One established pathway involves the generation of N-acyliminium ions from α-hydroxycarbamates derived from piperidines. In the presence of a Lewis acid like zinc triflate, these precursors form the electrophilic iminium species, which can then react with a suitable nucleophile. For instance, the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions generated from piperidine-derived α-hydroxycarbamates leads to a cyclization-dehydration cascade, forming 3-substituted pyridinium (B92312) salts. nih.gov Another approach is the anodic methoxylation of N-formylpiperidine in an electrochemical flow cell, which produces a 2-methoxylated piperidine. nih.gov This product serves as a stable precursor to an N-formyliminium ion, enabling the introduction of various carbon nucleophiles at the C2 position of the piperidine ring. nih.gov

The utility of these intermediates is prominent in intramolecular cyclization reactions. An allylsilyl side chain, for example, can act as an internal π-nucleophile, attacking the N-acyliminium ion to forge the piperidine ring in a controlled manner. researchgate.net Similarly, N-sulfonyliminium ions, analogues of N-acyliminium ions, can be generated from sulfonamides and aldehydes using transition metal triflate catalysts. usm.edu These ions then trigger intramolecular cyclizations to form piperidine structures, with studies showing that catalysts like scandium(III) and copper(II) triflates are effective in promoting the reaction. usm.edu

| Precursor Type | Method of Generation | Subsequent Reaction | Reference |

| α-Hydroxycarbamate | Lewis Acid (e.g., Zn(OTf)₂) | Nucleophilic addition/cyclization | nih.gov |

| N-Formylpiperidine | Anodic Methoxylation | Nucleophilic substitution at C2 | nih.gov |

| Amide with Allylsilyl Chain | Acid-mediated | Intramolecular cyclization | researchgate.net |

| Sulfonamide + Aldehyde | Transition Metal Triflate | Intramolecular cyclization | usm.edu |

| N-Protected Piperidine | Chemical Oxidation (e.g., (PhIO)n) | Formation of α-azido or α-bromo derivatives | nih.gov |

Skeletal rearrangements offer powerful methods for transforming existing molecular frameworks into new, often complex, structures. In the context of piperidine derivatives, such rearrangements can be promoted by acids or other reagents. While direct acid-promoted rearrangements of simple piperidine rings require significant activation, related heterocyclic systems demonstrate the principles of such transformations. researchgate.net

A notable transformation applicable to piperidine analogues is ring contraction. For example, α-acylated cyclic piperidines can undergo a visible light–mediated ring contraction via a Norrish type II reaction. nih.gov This process converts the six-membered piperidine scaffold into a cis-1,2-disubstituted cyclopentane. The reaction is often efficient, tolerates a wide range of functional groups, and can be rendered enantioselective through the use of chiral phosphoric acids. The choice of the N-protecting group is critical; electron-withdrawing groups like sulfonyl are particularly effective, yielding the desired ring-contracted product in high yields. nih.gov

More broadly, the skeletal remodeling of related N-heterocycles, such as pyridinium salts, highlights the potential for profound structural changes. researchgate.net These transformations, often involving a deconstructive ring-opening followed by a skeletal reconstruction, can turn relatively simple starting materials into complex polycyclic architectures. researchgate.net Although less common for saturated piperidines, these principles suggest that with appropriate substrate design, acid- or catalyst-promoted rearrangements could be a viable strategy for generating structural diversity from piperidine analogues. nih.gov

Nucleophilic addition is a cornerstone of piperidine functionalization. nih.gov These reactions often target electrophilic centers created on the piperidine ring, such as the carbon of an iminium ion. A classic example is the Knoevenagel condensation, where piperidine acts as a base catalyst to promote the reaction between an aldehyde and an active methylene (B1212753) compound. juniperpublishers.com This reaction proceeds through nucleophilic addition to the carbonyl group, followed by dehydration to form a C=C double bond. juniperpublishers.com

Modern synthetic methods provide more complex examples. In a modular synthesis of trisubstituted chiral piperidines, a key step involves the regioselective ring-opening of a cyclic anhydride (B1165640) fused to the piperidine scaffold. acs.org This reaction, a form of nucleophilic acyl substitution, shows a preference for attack at the carbonyl group more influenced by the inductive effect of the ring nitrogen, leading to a single isomer. acs.org

Furthermore, multicomponent reactions offer an efficient way to construct polyfunctionalized piperidines through a series of nucleophilic additions and condensations. A one-pot reaction of an aromatic aldehyde, an amine (like aniline), and two equivalents of a β-ketoester, catalyzed by Ni(ClO₄)₂·6H₂O, assembles a densely functionalized piperidine scaffold. The mechanism involves initial imine formation, followed by a series of Michael additions and cyclization steps. researchgate.net

| Reaction Type | Nucleophile | Electrophile | Catalyst/Conditions | Outcome | Reference |

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde | Piperidine (base) | C=C bond formation | juniperpublishers.com |

| Anhydride Ring Opening | Various Nucleophiles | Fused Cyclic Anhydride | N/A | Regioselective Carboxylic Acid Formation | acs.org |

| Multicomponent Reaction | Enolate of β-ketoester | Imine | Ni(ClO₄)₂·6H₂O | Functionalized Piperidine Synthesis | researchgate.net |

Functional Group Interconversions on the Piperidine Scaffold

Functional group interconversions (FGIs) are essential transformations that modify a molecule's reactive centers without altering the core carbon skeleton. fiveable.me For piperidine analogues, FGIs allow for the late-stage diversification of scaffolds, enabling the synthesis of a wide array of derivatives from a common intermediate.

A key strategy involves the manipulation of functional groups introduced during the initial synthesis. For example, a 4-methylene group on a piperidine ring serves as a versatile handle for further transformations. acs.org This exocyclic double bond can undergo hydroboration-oxidation to yield a hydroxymethyl group, which can be further derivatized. This approach provides access to a variety of 2,4-disubstituted piperidines from a resolved N-Boc-2-aryl-4-methylenepiperidine intermediate without loss of enantiopurity. acs.org

Derivatization can also be used for analytical purposes, which relies on FGI principles. Organic acids, which can be challenging to detect via mass spectrometry, can be derivatized with N-(4-aminophenyl)piperidine. nih.gov This process converts the carboxylic acid functional groups into amides, attaching a tag with high proton affinity that significantly enhances detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

The nitrogen atom of the piperidine ring is another common site for FGI. Protecting groups, such as the Boc (tert-butyloxycarbonyl) group, are frequently used during synthesis and can be removed or swapped. For instance, an N-Boc group can be cleaved using trifluoroacetic acid. nih.gov The resulting secondary amine is a key functional group that can then be subjected to a wide range of reactions, including acylation, alkylation, or sulfonylation, to generate diverse libraries of piperidine analogues. nih.govrsc.org

Stereoselective Transformations and Chiral Auxiliary Applications in Piperidine Chemistry

Controlling stereochemistry is paramount in modern organic synthesis, as the biological activity of molecules is often dependent on their three-dimensional structure. researchgate.net The synthesis of chiral piperidines is a field of intense research, with strategies focusing on stereoselective reactions and the use of chiral auxiliaries. nih.govnih.gov

Stereoselective synthesis of piperidines can be achieved through catalyst-controlled C-H functionalization. Using specialized chiral dirhodium catalysts, the C2 position of N-protected piperidines can be functionalized with high diastereoselectivity and enantioselectivity. nih.gov For example, the reaction of N-Bs-piperidine with methyl aryldiazoacetates catalyzed by Rh₂(R-TPPTTL)₄ yields C2-functionalized products with high diastereomeric ratios (up to >30:1 d.r.). nih.gov

| Catalyst | N-Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Reference |

| Rh₂(R-TCPTAD)₄ | Boc | 11:1 | 93 | nih.gov |

| Rh₂(R-TPPTTL)₄ | Boc | 27:1 | 69 | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | >30:1 | 77 | nih.gov |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Chiral bicyclic lactams, which can be derived from amino acids, are versatile templates for the asymmetric synthesis of piperidine-containing natural products. nih.gov Similarly, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be deprotonated to form a chiral enolate. Subsequent reactions, such as alkylation, proceed with high stereocontrol directed by the auxiliary. wikipedia.org The auxiliary can then be cleaved to reveal the chiral product.

Furthermore, the piperidine ring itself, when chiral, can direct subsequent reactions. An existing stereocenter can induce diastereoselectivity in transformations at other positions on the ring, a concept known as substrate-controlled synthesis. rsc.org Light-mediated epimerization, using a combination of photocatalysis and hydrogen atom transfer (HAT), can convert a readily accessible piperidine diastereomer into the more thermodynamically stable one with high selectivity. acs.org This allows for the correction of stereochemistry late in a synthetic sequence.

Oxidative and Reductive Manipulations of Piperidine Derivatives

Oxidation and reduction reactions are fundamental tools for modifying piperidine derivatives, either to install new functionality or to construct the heterocyclic ring itself. mdpi.comorganic-chemistry.org

Oxidative Manipulations: Oxidation of the piperidine ring often targets the α-carbon position to generate electrophilic N-acyliminium ion intermediates. nih.gov These transformations can be achieved using various reagents. Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or iodosobenzene (B1197198) ((PhIO)n), in combination with a bromine source like TMSBr, can be used to create α-hydroxy-β,β-dibromo functionalized N-protected piperidines. nih.gov Studies have shown that molecular bromine, particularly when initiated with a radical initiator like AIBN, can also promote these types of transformations. nih.gov Electrochemical methods, such as anodic α-methoxylation, provide a green and efficient alternative for oxidizing N-protected piperidines to create valuable synthetic intermediates. nih.gov

Reductive Manipulations: Reduction is a primary method for synthesizing piperidines from their aromatic precursors, pyridines. nih.gov Catalytic hydrogenation is a widely used technique, employing transition metals like palladium, platinum, or ruthenium under hydrogen pressure. nih.govorganic-chemistry.org To avoid harsh conditions, transfer hydrogenation methods have been developed. For instance, using ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) allows for the efficient reduction of pyridine (B92270) N-oxides to piperidines under mild conditions. organic-chemistry.org Another metal-free approach uses borane-ammonia (H₃N-BH₃) as the hydrogen source with a ruthenium catalyst for the transfer hydrogenation of pyridines. organic-chemistry.org

Reductive processes are also key in cyclization cascades. Iron-catalyzed reductive amination of ω-amino fatty acids, using phenylsilane (B129415) as a reductant, can form and reduce an imine, initiate cyclization, and reduce the resulting piperidinone intermediate to furnish the final piperidine product. mdpi.com Electroreductive cyclization represents another modern approach, where an imine is reduced at a cathode to form a radical anion, which then reacts with a dihaloalkane in a flow microreactor to construct the piperidine ring. beilstein-journals.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-aminophenyl)piperidine |

| Aniline |

| Diacetoxyiodobenzene |

| Iodosobenzene |

| Phenylsilane |

| Pseudoephedrine |

| Pyridine |

| Trifluoroacetic acid |

Spectroscopic and Advanced Analytical Characterization in 4 Cyclohexyl 4 Methoxypiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Cyclohexyl-4-methoxypiperidine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the cyclohexane (B81311) ring, and the methoxy (B1213986) group. The protons on the carbons adjacent to the nitrogen atom of the piperidine ring would likely appear as multiplets in the 2.5-3.5 ppm region. The protons on the cyclohexane ring would produce a complex series of multiplets further upfield, typically in the 1.0-2.0 ppm range. The methoxy group would present as a sharp singlet around 3.3 ppm. The proton attached to the nitrogen is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbon atom of the methoxy group would be expected around 50-60 ppm. The carbons of the piperidine ring would appear in the 20-60 ppm range, with the carbon atom bonded to both the cyclohexyl and methoxy groups appearing at a more downfield position due to the electronegativity of the oxygen atom. The carbons of the cyclohexane ring would resonate in the 25-45 ppm region.

A hypothetical ¹³C NMR data table for this compound is presented below, based on general principles and data for related structures like 4-methoxypiperidine (B1585072).

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C4 (Piperidine) | 70-80 |

| C2, C6 (Piperidine) | 45-55 |

| C3, C5 (Piperidine) | 20-30 |

| C1' (Cyclohexane) | 40-50 |

| C2', C3', C4', C5', C6' (Cyclohexane) | 25-35 |

| Methoxy Carbon | 55-65 |

This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, MS would be critical for confirming its identity and assessing the purity of a sample.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. For this compound (C₁₂H₂₃NO), the nominal molecular weight is 197.32 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and cleavage of the ring. For this compound, characteristic fragments might include the loss of the methoxy group (-OCH₃), the cyclohexyl group (-C₆H₁₁), or parts of the piperidine ring.

A hypothetical table of major mass spectral fragments for this compound is provided below.

| m/z | Possible Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 182 | [M - CH₃]⁺ |

| 166 | [M - OCH₃]⁺ |

| 114 | [M - C₆H₁₁]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

This table represents a hypothetical fragmentation pattern. Actual results would be determined by experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring. This peak is often broad.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the cyclohexane and piperidine rings, as well as the methoxy group.

C-O Stretch: A strong, distinct absorption band in the 1050-1150 cm⁻¹ region, characteristic of the C-O stretching vibration of the ether linkage in the methoxy group.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

While a specific spectrum for this compound is not available, data for 4-methoxypiperidine shows a conforming infrared spectrum, indicating the presence of these key functional groups. thermofisher.comthermofisher.comthermofisher.com

A summary of expected IR absorption bands is presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| C-H (alkane) | 2850 - 3000 |

| C-O (ether) | 1050 - 1150 |

| C-N (amine) | 1020 - 1250 |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, often with modifications to enhance performance for piperidine-containing compounds.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many piperidine derivatives. google.com The choice of column is critical, with diphenyl dimethyl polysiloxane stationary phases being common. researchgate.net For quantitative analysis, a flame ionization detector (FID) is often used due to its reliability and wide linear range. researchgate.net In some cases, derivatization of the piperidine nitrogen with reagents like pentafluorobenzoyl chloride can be employed to improve peak shape and sensitivity, especially when using an electron capture detector (ECD) or for GC-MS analysis. oup.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of a wide range of piperidine-containing compounds. nih.govresearchgate.net A C18 column is frequently used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape for the basic amine. nih.govsielc.com Detection is commonly achieved using a UV detector, although if the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary. Pre-column derivatization with a UV-active agent can also be employed to enhance detection sensitivity. nih.govresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Studies of Related Piperidine-Derived Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the study of species with unpaired electrons, such as free radicals. researchgate.net While this compound itself is not a radical, ESR spectroscopy is a valuable tool for investigating the formation and structure of piperidine-derived radicals that may be generated under certain conditions, such as through irradiation or in specific chemical reactions. sielc.comepa.gov

Studies on simpler piperidine systems have shown that radicals can be formed, for example, by the removal of a hydrogen atom from the ring. The resulting radical species can be trapped and studied by ESR. The hyperfine splitting patterns observed in the ESR spectrum provide detailed information about the structure of the radical and the distribution of the unpaired electron. For instance, the irradiation of piperidine has been shown to form the piperidin-2-yl radical, and ESR studies have revealed details about its conformation and dynamics. oup.com

ESR spectroscopy is a powerful method for elucidating the electronic structure and reactivity of paramagnetic intermediates, which can be crucial for understanding reaction mechanisms involving piperidine derivatives. researchgate.net

Computational and Theoretical Investigations of 4 Cyclohexyl 4 Methoxypiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. nih.gov For 4-cyclohexyl-4-methoxypiperidine, the piperidine (B6355638) ring is expected to adopt a chair conformation. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations.

The MEP map would likely indicate regions of negative potential around the nitrogen and oxygen atoms, highlighting them as potential sites for electrophilic attack or hydrogen bonding. derpharmachemica.comresearchgate.net Conversely, regions of positive potential would be associated with the hydrogen atoms. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Analysis of the global reactivity descriptors, derived from HOMO and LUMO energies, can provide quantitative predictions of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule. derpharmachemica.comresearchgate.net For instance, in similar piperidine derivatives, the nitrogen atom is often a primary site for nucleophilic activity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| Molecular Geometry | Piperidine ring in a chair conformation. | Determines the overall shape and steric interactions of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen and oxygen atoms. | Identifies sites for electrophilic attack and hydrogen bonding. derpharmachemica.comresearchgate.net |

| HOMO-LUMO Gap | Expected to be significant, indicating good stability. | A larger gap correlates with higher kinetic stability and lower chemical reactivity. nih.gov |

| Reactivity | The nitrogen atom is a likely center for nucleophilic reactions. | Predicts how the molecule will interact with other chemical species. |

This table is predictive and based on general findings for substituted piperidines from the literature.

Conformational Analysis and Energetic Profiles of Substituted Piperidine Derivatives

The conformational landscape of piperidine derivatives is crucial for their biological activity, as it dictates how they interact with biological targets. The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. For this compound, the substituents at the C4 position significantly influence the conformational equilibrium.

Studies on 4-substituted piperidines have shown that the preference for a substituent to occupy an axial or equatorial position is governed by a combination of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.netnih.govresearchgate.net In the case of this compound, both the cyclohexyl and methoxy (B1213986) groups are at a quaternary carbon, which introduces significant steric bulk.

The energetic profile of such a system would involve calculating the relative energies of different conformers, including various orientations of the cyclohexyl and methoxy groups. The chair conformation of the piperidine ring is expected to be the most stable. The cyclohexyl group, being bulky, would have a strong preference for the equatorial position in a monosubstituted piperidine to avoid 1,3-diaxial interactions. However, in this 4,4-disubstituted case, one substituent must be axial if the other is equatorial, unless the ring distorts. It is more likely that the piperidine ring will adopt a chair conformation where the steric strain is minimized. The methoxy group's conformational preference is influenced by both its size and electronic effects. researchgate.netresearchgate.net

Computational methods can be used to model these conformational preferences and calculate the energy barriers for ring inversion and substituent rotation. These studies help in understanding the dynamic behavior of the molecule in solution.

Table 2: Predicted Conformational Preferences for this compound

| Conformation | Predicted Stability | Rationale |

| Piperidine Ring | Predominantly chair conformation. | Minimizes torsional and steric strain. |

| Cyclohexyl Group | Equatorial preference is generally favored for bulky groups. | Avoids unfavorable 1,3-diaxial interactions. |

| Methoxy Group | Preference influenced by a balance of steric and electronic effects. | The anomeric effect might play a role, but steric hindrance with the cyclohexyl group is significant. researchgate.netresearchgate.net |

This table is predictive and based on general conformational principles of substituted piperidines.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights

Molecular modeling and docking are essential in silico techniques to predict the binding affinity and interaction of a ligand with a biological target, thereby providing insights into its Structure-Activity Relationship (SAR). nih.govCurrent time information in Edmonton, CA.acs.orgcuestionesdefisioterapia.comcuestionesdefisioterapia.comdocumentsdelivered.com For this compound, while specific targets are not defined in the provided context, the piperidine scaffold is a common motif in many centrally active agents. cuestionesdefisioterapia.comnih.gov

Docking studies involve placing the 3D structure of the ligand into the binding site of a target protein and scoring the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies can help to:

Identify potential biological targets.

Predict the binding mode and affinity of the compound.

Explain the SAR of a series of related compounds.

Guide the design of new, more potent analogs.

For instance, if this compound were to be investigated as a ligand for a CNS receptor, docking studies could reveal how the cyclohexyl and methoxy substituents fit into the receptor's binding pocket. The bulky cyclohexyl group might occupy a large hydrophobic pocket, while the methoxy group could form hydrogen bonds with specific residues. The nitrogen atom of the piperidine ring is often protonated at physiological pH and can form a crucial salt bridge with an acidic residue in the binding site. cuestionesdefisioterapia.com

SAR studies on related 4,4-disubstituted piperidines have shown that the nature and size of the substituents at the 4-position can dramatically affect biological activity and selectivity. nih.govnih.gov

Table 3: Hypothetical Docking Interaction Profile for this compound

| Molecular Feature | Potential Interaction with Target | Impact on SAR |

| Piperidine Nitrogen | Forms a salt bridge with an acidic residue (e.g., Asp, Glu). cuestionesdefisioterapia.com | Often essential for high-affinity binding. |

| Cyclohexyl Group | Occupies a hydrophobic pocket. | Size and shape complementarity can enhance affinity and selectivity. |

| Methoxy Group | Can act as a hydrogen bond acceptor. | Can provide additional specific interactions to improve binding. |

This table is hypothetical and illustrates the types of insights that can be gained from molecular docking studies.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While a specific mechanistic study for this compound was not found, computational modeling can be used to investigate plausible synthetic routes. A likely pathway to a 4,4-disubstituted piperidine involves the cyclization of an acyclic precursor. nih.govnih.gov

For example, a potential synthesis could involve the reaction of a suitable nitrogen-containing precursor with a cyclohexyl ketone derivative, followed by cyclization. Quantum chemical calculations can be employed to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.

Transition state analysis is particularly important as it allows for the determination of the activation energy of each step, which in turn governs the reaction rate. By identifying the rate-determining step, efforts can be focused on overcoming this barrier, for instance, by changing the catalyst, solvent, or temperature.

Computational studies can also elucidate the role of catalysts in the reaction mechanism, showing how they lower the activation energy by stabilizing the transition state. nih.gov

In Silico Predictions of Synthetic Feasibility and Stereoselectivity

In silico methods are increasingly used to predict the feasibility and stereochemical outcome of synthetic routes. acs.orgacs.org For a molecule like this compound, which has a stereocenter at the C4 position, predicting and controlling the stereoselectivity of the synthesis is critical, especially for pharmaceutical applications where only one enantiomer may be active.

Computational models can be used to assess the feasibility of different synthetic strategies by evaluating the thermodynamics and kinetics of the proposed reactions. This can help to identify potential side reactions and byproducts, allowing for the selection of the most promising synthetic route before committing to laboratory work.

Regarding stereoselectivity, computational analysis can predict which diastereomer or enantiomer will be preferentially formed. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. acs.orgacs.org The stereoisomer formed via the lower energy transition state will be the major product. These predictions can guide the choice of chiral auxiliaries, catalysts, or reaction conditions to achieve the desired stereochemical outcome.

For the synthesis of this compound, if a chiral starting material or catalyst is used, computational modeling could predict the enantiomeric excess (ee) of the final product.

Applications of 4 Cyclohexyl 4 Methoxypiperidine As a Building Block in Complex Chemical Synthesis

Role in the Construction of Nitrogen-Containing Heterocycles

The structure of 4-Cyclohexyl-4-methoxypiperidine is inherently suited for the synthesis of more complex nitrogen-containing heterocycles, particularly spirocyclic systems. The 4,4-disubstitution pattern provides a spirocyclic junction point, which is a desirable feature in modern drug discovery for exploring three-dimensional chemical space.

One of the primary synthetic transformations of this compound would involve the manipulation of the methoxy (B1213986) group. Acid-catalyzed cleavage of the methyl ether would readily yield the corresponding 4-cyclohexyl-4-hydroxypiperidine. This tertiary alcohol is a key intermediate that can undergo a variety of cyclization reactions. For instance, intramolecular reactions can be designed where a tethered electrophile on the piperidine (B6355638) nitrogen reacts with the hydroxyl group to form a bridged heterocyclic system.

More commonly, the 4-cyclohexyl-4-hydroxypiperidine intermediate can be a precursor to spiro-heterocycles. nih.gov By introducing a second ring at the C4 position, a diverse array of spiro-piperidines can be accessed. For example, reaction with bifunctional reagents can lead to the formation of spiro-oxazolidinones, spiro-hydantoins, or other heterocyclic moieties at the C4 position. The general strategy for the synthesis of such spiro-heterocycles is outlined in the table below.

| Starting Material | Reagent | Resulting Spiro-Heterocycle |

| 4-Cyclohexyl-4-hydroxypiperidine | Phosgene equivalent | Spiro-oxazolidinone |

| 4-Cyclohexyl-4-hydroxypiperidine | Isocyanate | Spiro-oxazolidinone |

| 4-Cyclohexyl-4-aminopiperidine | Phosgene equivalent | Spiro-imidazolidinone |

| 4-Cyclohexyl-4-aminopiperidine | Isothiocyanate | Spiro-thiohydantoin |

These synthetic routes allow for the creation of novel molecular frameworks with well-defined three-dimensional orientations of substituents, which is of high interest for probing biological systems. The synthesis of spiro-piperidine derivatives has been recognized as a valuable strategy in the development of new therapeutics. nih.gov

Utilization in the Synthesis of Diverse Scaffolds for Chemical Biology Research

In chemical biology, the exploration of novel molecular scaffolds that can interact with biological targets in a specific manner is of paramount importance. The this compound scaffold provides a unique combination of features that are attractive for the design of new chemical probes and potential therapeutic agents. The piperidine ring itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in a large number of approved drugs. nih.gov

The cyclohexyl group imparts significant lipophilicity and steric bulk, which can be exploited to probe hydrophobic pockets in proteins. The methoxy group, or the hydroxyl group after deprotection, serves as a versatile handle for further functionalization. Through N-alkylation or N-acylation of the piperidine nitrogen, and modification of the C4-substituent, a library of diverse compounds can be generated from this single building block.

The rigid, three-dimensional nature of the 4,4-disubstituted piperidine core is particularly advantageous for creating molecules with well-defined shapes, which can lead to higher binding affinity and selectivity for their biological targets. researchgate.net The introduction of chiral centers, either through resolution of the parent compound or through asymmetric synthesis, would further expand the diversity of the accessible scaffolds. researchgate.netresearchgate.net The application of such chiral piperidine scaffolds is a key strategy in modern drug design to enhance biological activity and improve pharmacokinetic properties. researchgate.netresearchgate.net

Precursor in the Development of Specialty Organic Chemicals

Beyond the realm of medicinal chemistry, this compound can serve as a precursor for the synthesis of various specialty organic chemicals. The reactivity of the piperidine nitrogen allows for its incorporation into larger molecular structures such as polymers, ligands for catalysis, or as a component of functional materials.

The secondary amine of the piperidine ring can be readily derivatized through a wide range of reactions, including:

N-Alkylation: Introduction of various alkyl chains.

N-Arylation: Formation of N-aryl piperidines, for example, through Buchwald-Hartwig amination.

N-Acylation: Formation of amides, carbamates, and ureas.

Reductive Amination: Reaction with aldehydes or ketones to introduce more complex substituents.

Furthermore, the cleavage of the methoxy group to the corresponding alcohol opens up another avenue for derivatization. The tertiary alcohol can be used as a nucleophile in various reactions or can be eliminated to form an olefin, which can then undergo further transformations such as dihydroxylation, epoxidation, or polymerization. This versatility makes this compound a valuable starting material for creating a wide range of specialty chemicals with tailored properties.

Application in Fragment-Based Synthesis and Lead Discovery Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening small, low-complexity molecules (fragments) that bind weakly to a biological target, and then growing or combining these fragments to create more potent leads. The success of FBDD is highly dependent on the quality and diversity of the fragment library.

There is a growing emphasis on the inclusion of three-dimensional (3D) fragments in screening libraries to better explore the complexities of protein binding sites. nih.govnih.govresearcher.lifersc.org this compound represents an excellent example of a 3D fragment. Its key features for FBDD include:

| Feature | Advantage in FBDD |

| High sp³ character | Provides a defined three-dimensional shape, moving away from the flat structures that dominate many screening libraries. nih.govrsc.org |

| Defined exit vectors | The piperidine nitrogen and the potential for functionalization at C4 provide clear points for fragment elaboration. |

| Favorable physicochemical properties | The piperidine scaffold is known to often impart good solubility and metabolic stability. nih.gov |

| Conformational rigidity | The 4,4-disubstitution reduces the conformational flexibility of the piperidine ring, which can lead to a lower entropic penalty upon binding to a target. |

The use of piperidine-based fragments has been shown to be a successful strategy in the development of new drug candidates. nih.govnih.govacs.org The specific substitution pattern of this compound offers a unique entry point into this valuable chemical space.

Design and Synthesis of Conformationally Restricted Analogues

A key strategy in medicinal chemistry to improve the potency and selectivity of a drug candidate is to reduce its conformational flexibility. By locking the molecule into its bioactive conformation, the entropic cost of binding to the target receptor is minimized, leading to a higher binding affinity.

The this compound scaffold is an excellent starting point for the design of conformationally restricted analogues of known bioactive molecules. The bulky cyclohexyl group at the C4 position significantly hinders the ring inversion of the piperidine, leading to a more rigid structure. This inherent conformational constraint can be used to mimic the bound conformation of a more flexible ligand.

For example, if a known drug contains a piperidine ring that adopts a specific chair conformation when bound to its target, synthesizing an analogue based on the this compound core could pre-organize the molecule into that desired conformation. The synthesis of such conformationally restricted analogues has been a successful approach in the development of potent and selective ligands for a variety of biological targets. The design of such molecules often involves replacing a flexible part of a known ligand with a more rigid scaffold, and the 4,4-disubstituted piperidine motif is well-suited for this purpose. acs.orgacs.orgnih.gov

Future Directions and Emerging Research Avenues for 4 Cyclohexyl 4 Methoxypiperidine

Development of Novel and More Sustainable Synthetic Routes

The synthesis of 4,4-disubstituted piperidines is a well-established area of research, offering a toolbox of potential methods for the construction of 4-Cyclohexyl-4-methoxypiperidine. nih.govnih.govacs.org A primary route could involve the Dieckmann condensation of an appropriate acyclic precursor, followed by hydrolysis and decarboxylation to yield a 4-piperidone (B1582916) intermediate. dtic.mil This intermediate would then be subjected to nucleophilic addition of a cyclohexyl Grignard or organolithium reagent, followed by O-methylation of the resulting tertiary alcohol.

Future research could focus on developing more sustainable and efficient synthetic protocols. This could involve exploring one-pot reactions that combine several steps, minimizing waste and purification efforts. The use of greener solvents and reagents, along with catalyst systems that can be recycled, will be crucial in this endeavor. For instance, the hydroalkylation of a phenol (B47542) derivative with a palladium catalyst in a molten salt medium has been reported for the synthesis of 4-cyclohexylphenol (B75765) and could be adapted for piperidine (B6355638) precursors. chemicalbook.com

| Synthetic Approach | Description | Potential Advantages |

| Dieckmann Condensation Route | Cyclization of a diester to form a β-ketoester, followed by further transformations to the target molecule. | Well-established and versatile for creating the piperidine ring. |

| Grignard Addition to Piperidone | Nucleophilic addition of a cyclohexylmagnesium halide to a 4-piperidone precursor. | A direct method for introducing the cyclohexyl group at the 4-position. |

| One-Pot Methodologies | Combining multiple synthetic steps into a single reaction vessel. | Increased efficiency, reduced waste, and lower costs. |

| Green Chemistry Approaches | Utilization of environmentally benign solvents, reagents, and recyclable catalysts. | Reduced environmental impact and improved sustainability. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The reactivity of the piperidine ring is typically centered around the nitrogen atom and the α-carbons. However, the unique substitution pattern of this compound could give rise to unconventional reactivity. The steric bulk of the cyclohexyl group might influence the conformational equilibrium of the piperidine ring, potentially altering the accessibility and reactivity of different positions.

Future investigations could explore ring-opening and ring-expansion reactions under various conditions. The methoxy (B1213986) group at the 4-position could also be a handle for unique chemical transformations. For example, under acidic conditions, it could be eliminated to form a reactive iminium ion intermediate, which could then be trapped by various nucleophiles to generate novel derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing chemical research by enabling rapid reaction optimization, improved safety, and scalability. The integration of the synthesis of this compound into such systems presents a significant opportunity. Flow electrochemistry, for instance, has been successfully employed for the anodic methoxylation of N-formylpiperidine, demonstrating a scalable method for introducing substituents onto the piperidine ring. nih.govnih.govresearchgate.net

An automated platform could be designed to systematically explore a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach would accelerate the discovery of novel compounds with desired properties.

Advanced Stereoselective and Enantioselective Synthesis Methodologies

The introduction of chirality into the this compound structure could lead to compounds with interesting biological activities. While the target molecule itself is achiral, the synthesis of chiral derivatives with substituents at other positions on the piperidine ring is a promising research direction.

Recent advances in asymmetric catalysis offer a plethora of methods for the stereoselective synthesis of substituted piperidines. acs.orgnih.govrsc.orgnih.govrsc.org For example, Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes has been shown to produce 3,4-disubstituted piperidines with high diastereoselectivity. rsc.org Similarly, rhodium-catalyzed C-H insertion reactions can be used for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov These methodologies could be adapted to generate enantiomerically pure derivatives of this compound for pharmacological evaluation.

| Stereoselective Method | Catalyst/Reagent | Potential Outcome |

| Lewis Acid-Catalyzed Ene Cyclization | MeAlCl₂ | Highly diastereoselective synthesis of trans-3,4-disubstituted piperidines. rsc.org |

| Rhodium-Catalyzed C-H Insertion | Chiral dirhodium tetracarboxylate catalysts | Site- and stereoselective functionalization at various positions of the piperidine ring. nih.gov |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium catalysts | Enantioselective reduction of pyridine (B92270) precursors to chiral piperidines. nih.gov |

Application in Materials Science and Functional Molecule Design

The rigid and bulky cyclohexyl group, combined with the polar methoxy group, could impart unique physical and chemical properties to materials incorporating the this compound scaffold. These properties could be exploited in the design of novel functional materials.

For instance, the incorporation of this moiety into polymer backbones could lead to materials with tailored thermal and mechanical properties. The nitrogen atom of the piperidine ring could also be functionalized to create ligands for metal-organic frameworks (MOFs) or as a component in supramolecular assemblies. In the realm of functional molecules, piperidine derivatives have shown promise as antagonists for histamine (B1213489) H3 and sigma-1 receptors, suggesting potential applications in the development of new therapeutics. acs.org The unique structural features of this compound could be leveraged to design molecules with specific binding affinities and functional activities.

Q & A

Q. What are the standard synthetic routes for 4-cyclohexyl-4-methoxypiperidine, and how can purity be ensured?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized via reaction with 4-methoxybenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine), followed by purification via recrystallization or chromatography . For this compound, a similar approach could involve cyclohexylation of a piperidine precursor using cyclohexyl halides. Purity is validated using HPLC (≥98% purity thresholds, as in pharmaceutical reference standards) and spectroscopic techniques (NMR, IR) .

Q. Which analytical methods are recommended for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For instance, Meperidine hydrochloride’s purity and stability are assessed via chromatographic methods (HPLC) and thermal analysis . Polarimetry or X-ray crystallography may resolve stereochemical ambiguities in chiral piperidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Piperidine derivatives are often hygroscopic or light-sensitive. Storage at -20°C in airtight containers under inert gas (e.g., argon) is recommended, as seen with Meperidine hydrochloride, which retains stability for ≥5 years under these conditions . Safety protocols include using fume hoods, gloves, and immediate decontamination of spills with absorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) for this compound derivatives be resolved?

Contradictions in spectral data often arise from impurities or tautomeric forms. Use orthogonal techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Analyze via tandem MS/MS to differentiate isobaric species . For example, unresolved peaks in sulfonated piperidines were clarified using deuterated solvents and variable-temperature NMR .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically screened. A study on 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine achieved 99% yield by controlling stoichiometry (1:1.2 molar ratio of reactants) and using dichloromethane as a solvent at 20°C . Continuous flow reactors may enhance scalability and reduce side reactions .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Align with the PICO framework:

- Population: Target receptors (e.g., opioid or sigma receptors, given structural similarity to Meperidine) .

- Intervention: Dose-response studies (0.1–100 µM range).

- Comparison: Positive controls (e.g., known receptor agonists/antagonists).

- Outcome: Binding affinity (IC₅₀) via radioligand assays or functional activity (cAMP modulation) .

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?

Reconcile differences by:

- Validating computational models with high-quality training datasets (e.g., ChEMBL).

- Testing enantiomers separately if chirality affects activity .

- Assessing membrane permeability (e.g., PAMPA assay) to explain false negatives .

Methodological and Ethical Considerations

Q. How should stability studies for this compound be structured to meet regulatory standards?

Follow ICH Q1A guidelines:

Q. What ethical frameworks apply to preclinical studies involving this compound?

Adhere to the FINER criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.